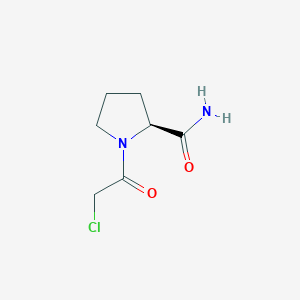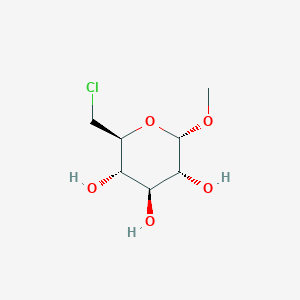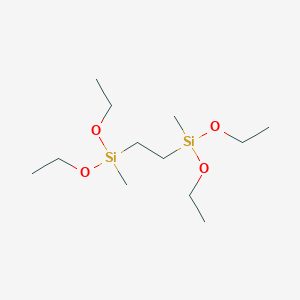
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
Overview
Description
LY-25582 is a selective, centrally active opioid receptor antagonist with high affinity for mu, delta, and kappa receptors. It is primarily used in research related to opioid receptor-mediated cell signaling and has shown potential in obesity research due to its ability to inhibit diet-associated increases in mesolimbic dopamine levels and reduce food intake .
Scientific Research Applications
LY-25582 has several scientific research applications:
Chemistry: Used to study the structure-activity relationship of opioid receptors.
Biology: Investigates the role of opioid receptors in cellular signaling pathways.
Medicine: Explores potential therapeutic applications in treating obesity and other conditions related to opioid receptor activity.
Industry: Potential use in developing new drugs targeting opioid receptors.
Preparation Methods
The synthetic routes and reaction conditions for LY-25582 are not widely published. typical preparation methods for such compounds involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions under controlled conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, using techniques such as chromatography for purification.
Chemical Reactions Analysis
LY-25582 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
LY-25582 exerts its effects by binding to mu, delta, and kappa opioid receptors, thereby blocking the action of endogenous opioids. This inhibition reduces the activation of downstream signaling pathways, leading to decreased dopamine levels in the mesolimbic system, which is associated with reduced food intake and potential anti-obesity effects .
Comparison with Similar Compounds
LY-25582 is unique due to its high affinity for all three major opioid receptors (mu, delta, and kappa). Similar compounds include:
Loperamide hydrochloride: A synthetic piperidine derivative and opioid agonist with antidiarrheal activity.
DAMGO: A potent, selective agonist of the mu-opioid receptor.
Difelikefalin acetate: A peripherally restricted kappa opioid receptor agonist.
These compounds differ in their receptor selectivity and therapeutic applications, highlighting the uniqueness of LY-25582 in its broad receptor affinity and potential research applications.
properties
IUPAC Name |
(2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4H2,(H2,9,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDRUBGIBPCRBH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473494 | |
| Record name | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214398-99-9 | |
| Record name | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)

amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)
![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)
